molecular formula C10H5Cl2NO2S B13681849 2-(2,5-Dichlorophenyl)thiazole-4-carboxylic acid

2-(2,5-Dichlorophenyl)thiazole-4-carboxylic acid

Cat. No.: B13681849
M. Wt: 274.12 g/mol
InChI Key: YVOMJENCPICDCK-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)thiazole-4-carboxylic acid
  • 2-(2,3-Dichlorophenyl)thiazole-4-carboxylic acid
  • 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

Uniqueness

2-(2,5-Dichlorophenyl)thiazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H5Cl2NO2S

Molecular Weight

274.12 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

YVOMJENCPICDCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=CS2)C(=O)O)Cl

Origin of Product

United States

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